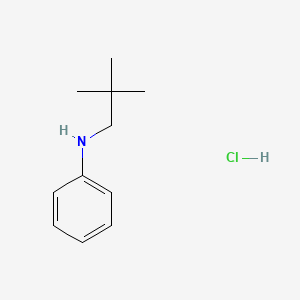

N-(2,2-dimethylpropyl)aniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2,2-dimethylpropyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-11(2,3)9-12-10-7-5-4-6-8-10;/h4-8,12H,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYXOOFYBWQONE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(2,2-dimethylpropyl)aniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic pathways leading to N-(2,2-dimethylpropyl)aniline hydrochloride, a valuable intermediate in pharmaceutical and materials science research. This document moves beyond a simple recitation of protocols to offer insights into the underlying chemical principles, justify experimental choices, and provide a framework for troubleshooting and optimization.

Introduction

N-(2,2-dimethylpropyl)aniline, also known as N-neopentylaniline, is a secondary aromatic amine characterized by the presence of a sterically demanding neopentyl group attached to the nitrogen atom. This structural feature imparts unique properties to the molecule, influencing its reactivity, selectivity in subsequent transformations, and the physicochemical properties of its derivatives. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it a convenient form for storage and handling in a laboratory setting. Understanding the efficient synthesis of this compound is crucial for its application in the development of novel chemical entities.

Primary Synthetic Pathways: A Comparative Analysis

Two principal strategies dominate the synthesis of N-(2,2-dimethylpropyl)aniline: Nucleophilic Substitution (N-alkylation) and Reductive Amination . The choice between these pathways is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups in more complex substrates.

Pathway 1: Nucleophilic Substitution (N-Alkylation)

This classical approach involves the direct alkylation of aniline with a neopentyl halide (e.g., 2,2-dimethylpropyl chloride or bromide). The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen of aniline attacks the electrophilic carbon of the neopentyl halide.

Mechanism & Rationale:

The core of this reaction is the formation of a new carbon-nitrogen bond. Aniline, with its lone pair of electrons on the nitrogen atom, acts as the nucleophile.[1] A base is essential to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Common bases include inorganic carbonates (e.g., K2CO3) or hydroxides (e.g., NaOH).[2]

A significant challenge in the N-alkylation of anilines is the potential for over-alkylation to form the tertiary amine, N,N-dineopentylaniline. This arises because the mono-alkylated product, N-neopentylaniline, can also act as a nucleophile. However, the significant steric hindrance imposed by the bulky neopentyl group disfavors the second alkylation, making mono-alkylation the predominant outcome under controlled conditions.

Pathway 2: Reductive Amination

Reductive amination offers a powerful and often more controlled alternative for the synthesis of secondary amines.[3] This one-pot, two-step process involves the reaction of aniline with pivalaldehyde (2,2-dimethylpropanal) to form an intermediate imine, which is then reduced in situ to the target secondary amine.

Mechanism & Rationale:

The initial step is the acid-catalyzed formation of a Schiff base (imine) from the condensation of aniline and pivalaldehyde. This is followed by the reduction of the C=N double bond using a suitable reducing agent. A key advantage of this method is the reduced likelihood of over-alkylation, as the imine intermediate is selectively reduced.[3] Common reducing agents for this transformation include sodium borohydride (NaBH4) and sodium triacetoxyborohydride (NaBH(OAc)3). Sodium triacetoxyborohydride is often preferred due to its milder nature and tolerance of a wider range of functional groups.

Visualizing the Synthesis: Reaction Pathway Diagrams

Caption: Primary synthetic pathways to this compound.

Recommended Experimental Protocol: N-Alkylation of Aniline

This protocol details a robust and scalable procedure for the synthesis of N-(2,2-dimethylpropyl)aniline via N-alkylation, followed by its conversion to the hydrochloride salt. This method is chosen for its straightforward execution and the steric hindrance of the neopentyl group, which aids in achieving good mono-alkylation selectivity.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Aniline | 93.13 | 18.6 g (17.8 mL) | 0.2 |

| 1-Bromo-2,2-dimethylpropane | 151.05 | 15.1 g (12.2 mL) | 0.1 |

| Potassium Carbonate (anhydrous) | 138.21 | 20.7 g | 0.15 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (18.6 g, 0.2 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and N,N-dimethylformamide (100 mL).

-

Addition of Alkylating Agent: While stirring the mixture, add 1-bromo-2,2-dimethylpropane (15.1 g, 0.1 mol) dropwise over 15 minutes.

-

Reaction: Heat the reaction mixture to 100 °C and maintain it at this temperature with vigorous stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (eluent: 9:1 hexane/ethyl acetate).

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into 500 mL of water.

-

Extract the aqueous mixture with diethyl ether (3 x 150 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2,2-dimethylpropyl)aniline as an oil.

-

-

Purification of the Free Base (Optional but Recommended): Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: gradient of 0-10% ethyl acetate in hexane) to yield the pure free base.

-

Formation of the Hydrochloride Salt:

-

Dissolve the purified N-(2,2-dimethylpropyl)aniline in diethyl ether (100 mL).

-

While stirring, slowly add concentrated hydrochloric acid dropwise until no further precipitation is observed.

-

Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven at 50 °C to a constant weight.

-

Characterization of this compound

| Property | Value |

| Molecular Formula | C11H18ClN |

| Molecular Weight | 199.72 g/mol [2] |

| Appearance | White to off-white solid |

| CAS Number | 75351-09-6[2] |

Spectroscopic Data:

-

1H NMR (400 MHz, CDCl3) δ (ppm): 7.41-7.27 (m, 5H, Ar-H), 3.65 (s, 2H, N-CH2), 1.09 (s, 9H, C(CH3)3).[2]

-

13C NMR (CDCl3) δ (ppm): Aromatic carbons in the range of 113-148 ppm, quaternary carbon of the neopentyl group at approximately 35-40 ppm.[2]

-

Mass Spectrometry (ESI+): m/z 164.14 [M+H]+ (for the free base).[2]

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | - Extend the reaction time. - Ensure the reaction temperature is maintained. - Use a more reactive halide (e.g., neopentyl iodide). |

| Loss of product during work-up. | - Ensure complete extraction from the aqueous phase. - Be cautious during solvent removal to avoid loss of the volatile product. | |

| Over-alkylation | Excess of alkylating agent. | - Use a stoichiometric excess of aniline. |

| High reaction temperature. | - Lower the reaction temperature, though this may require a longer reaction time. | |

| Incomplete Salt Formation | Insufficient HCl. | - Add HCl until the pH of the aqueous layer is acidic. |

| Discolored Product | Oxidation of aniline or product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Purify the free base by distillation or chromatography before salt formation. |

Conclusion

The synthesis of this compound can be reliably achieved through N-alkylation of aniline with a neopentyl halide. Careful control of stoichiometry and reaction conditions is paramount to maximizing the yield of the desired mono-alkylated product and minimizing side reactions. The alternative reductive amination pathway provides a valuable option, particularly when fine control over mono-alkylation is critical. The detailed protocol and troubleshooting guide provided herein serve as a robust starting point for researchers and professionals in the field, enabling the efficient and reproducible synthesis of this important chemical intermediate.

References

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry Teaching and Learning Community. [Link]

-

N-(2,2-dimethylpropyl)aniline. PubChem. [Link]

-

What properties of aniline make it a suitable base for nucleophilic substitution reactions? Quora. [Link]

-

N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]

-

Selective N-Alkylation of Anilines in Ionic Liquids. ResearchGate. [Link]

-

Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of N-Neopentylaniline Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-neopentylaniline hydrochloride, a sterically hindered secondary amine of interest to researchers and professionals in drug development and organic synthesis. This document details the scientific principles, experimental protocols, and characterization of the target compound. The primary synthetic route discussed is the reductive amination of aniline with pivalaldehyde, a robust and widely applicable method for C-N bond formation. A thorough analysis of the reaction mechanism, purification strategies, and hydrochloride salt formation is presented, supported by authoritative references and practical insights to ensure scientific integrity and reproducibility.

Introduction: The Significance of Sterically Hindered Anilines

N-neopentylaniline belongs to the class of sterically hindered secondary amines, which are valuable building blocks in medicinal chemistry and materials science. The bulky neopentyl group imparts unique properties to the molecule, influencing its reactivity, selectivity in subsequent reactions, and pharmacological profile in drug candidates. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often a critical attribute for pharmaceutical applications.

This guide focuses on the practical synthesis of N-neopentylaniline hydrochloride, elucidating the chemical principles that govern the chosen synthetic strategy. The primary method detailed is the one-pot reductive amination, a highly efficient process that combines the formation of an imine intermediate with its subsequent reduction.

Strategic Approach: Reductive Amination as the Method of Choice

The synthesis of N-neopentylaniline is most effectively achieved through the reductive amination of aniline and pivalaldehyde (2,2-dimethylpropanal). This method is favored over alternatives like direct N-alkylation with neopentyl halides due to its superior control over selectivity, minimizing the formation of undesired tertiary amine byproducts.[1]

The reaction proceeds in two key stages within a single reaction vessel:

-

Imine Formation: Aniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of pivalaldehyde. This is followed by the elimination of a water molecule to form the corresponding N-neopentylidene-aniline (an imine or Schiff base). The formation of this intermediate is a reversible reaction, and its equilibrium can be influenced by reaction conditions.

-

Reduction: A reducing agent is introduced to selectively reduce the carbon-nitrogen double bond of the imine to a single bond, yielding the desired secondary amine, N-neopentylaniline.

The choice of reducing agent is critical for the success of this one-pot synthesis. It must be mild enough not to reduce the starting aldehyde but potent enough to efficiently reduce the imine intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its selectivity.[2]

Experimental Protocol: Synthesis of N-Neopentylaniline

This section provides a detailed, step-by-step methodology for the synthesis of N-neopentylaniline via reductive amination.

Materials and Equipment:

-

Aniline

-

Pivalaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere, add aniline (1.0 equivalent) and anhydrous dichloromethane.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Cool the mixture in an ice bath and add pivalaldehyde (1.1 equivalents) dropwise with stirring.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate imine formation.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture, maintaining the temperature below 25 °C.

-

Let the reaction proceed at room temperature overnight, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-neopentylaniline.

Purification and Characterization of N-Neopentylaniline

The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield N-neopentylaniline as an oil.

Characterization of N-Neopentylaniline (Free Base):

| Property | Value |

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol [3][4] |

| Appearance | Colorless to pale yellow oil |

Note: Specific spectral data for the free base should be acquired for confirmation.

Preparation of N-Neopentylaniline Hydrochloride

The hydrochloride salt is prepared to enhance the stability and handling of the compound.

Procedure:

-

Dissolve the purified N-neopentylaniline in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid (e.g., 2 M in diethyl ether or concentrated HCl) dropwise with stirring until precipitation is complete.

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any excess acid or unreacted starting material.

-

Dry the product under vacuum to obtain N-neopentylaniline hydrochloride as a crystalline solid.

Data Presentation and Characterization of N-Neopentylaniline Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈ClN | |

| Molecular Weight | 199.72 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Data not available in the provided search results. | |

| ¹H NMR (CDCl₃) | Specific chemical shifts and coupling constants are not available in the provided search results but would be expected to show signals for the aromatic protons, the -NH₂⁺- proton, the methylene protons adjacent to the nitrogen, and the tert-butyl protons. | |

| ¹³C NMR (CDCl₃) | Specific chemical shifts are not available in the provided search results but would be expected to show distinct signals for the aromatic carbons, the methylene carbon, the quaternary carbon of the neopentyl group, and the methyl carbons. |

Visualizing the Synthesis

Reaction Workflow

Caption: Overall workflow for the synthesis of N-neopentylaniline hydrochloride.

Reaction Mechanism

Caption: Mechanism of reductive amination for N-neopentylaniline synthesis.

Conclusion and Future Perspectives

This guide has outlined a reliable and efficient method for the synthesis of N-neopentylaniline hydrochloride via reductive amination. The provided protocol, grounded in established chemical principles, offers a clear pathway for researchers to obtain this valuable compound. The synthesis of sterically hindered anilines like N-neopentylaniline is of growing importance, and the methodologies described herein can be adapted for the preparation of a diverse range of analogues for various research applications. Further investigations could focus on optimizing reaction conditions for even higher yields and exploring alternative, greener solvents and reducing agents to align with the principles of sustainable chemistry.

References

-

PubChem. (n.d.). N-(2,2-dimethylpropyl)aniline. Retrieved from [Link]

- Gudekar, S., Lokhande, R., Sutar, R., Pednekar, S., Surve, S., & Kolhal, S. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1320-1324.

-

PubChem. (n.d.). N-Pentylaniline. Retrieved from [Link]

- Delgado, M. M., Martell, A. M., Miller, M. P., Schrader, F. E., Patenaude, B., Arnista, N., & Berda, E. B. (n.d.). Synthesis of N-(2-hydroxy-3-methoxybenzyl)

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Tarasov, A. V., et al. (n.d.).

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). Retrieved from [Link]

- Tarasov, A. V., et al. (n.d.). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.

- Patent 0066325. (1982).

-

ResearchGate. (n.d.). The synthetic route of N, N-Dimethylaniline | Download Scientific Diagram. Retrieved from [Link]

-

The Good Scents Company. (n.d.). N,N-dimethyl aniline, 121-69-7. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethylaniline. Retrieved from [Link]

-

PubMed. (2019). Preparation and characterization of nano amitriptyline hydrochloride particles by spray freeze drying. Retrieved from [Link]

- Google Patents. (n.d.). CN103396332A - 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride preparation method.

-

ResearchGate. (n.d.). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Retrieved from [Link]

-

PubMed. (2013). Reductive amination of tertiary anilines and aldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR data for compounds 1 and 7. | Download Table. Retrieved from [Link]

Sources

"N-(2,2-dimethylpropyl)aniline hydrochloride chemical properties"

An in-depth technical guide to the chemical properties of N-(2,2-dimethylpropyl)aniline hydrochloride, designed for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as N-neopentylaniline hydrochloride, is a secondary ammonium salt with significant utility in synthetic organic chemistry and medicinal research.[1] Its structure, featuring a bulky, sterically hindering neopentyl group attached to an aniline core, imparts unique chemical properties that are of interest to synthetic and medicinal chemists. This guide provides a comprehensive overview of its molecular structure, synthesis, spectroscopic signature, reactivity, and applications, with a particular focus on its relevance in the field of drug discovery and development. The aniline scaffold is a cornerstone in the synthesis of numerous pharmaceuticals, and understanding the specific characteristics of its derivatives, such as this compound, is crucial for the design of novel therapeutic agents.[2][3][4]

Molecular Structure and Identification

The foundational characteristics of a chemical compound lie in its structure and identifiers. This compound is systematically named under IUPAC rules, and its identity is universally confirmed by its CAS Registry Number.[1]

Compound Identification

A summary of the key identifiers for this compound is presented below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | N-Neopentylaniline hydrochloride; Benzenamine, N-(2,2-dimethylpropyl)-, hydrochloride | [1] |

| CAS Number | 75351-09-6 | [1][5] |

| Molecular Formula | C₁₁H₁₈ClN | [5][6] |

| Molecular Weight | 199.72 g/mol | [5] |

| Purity (Typical) | >95% | [5][6] |

Structural Analysis

The molecule's chemical behavior is a direct consequence of its three-dimensional structure. The key feature is the neopentyl group (a 2,2-dimethylpropyl substituent), which imposes significant steric hindrance around the nitrogen atom. This bulkiness influences bond angles, torsional strain, and the accessibility of the nitrogen's lone pair of electrons (in its free base form) or the N-H proton.

Crystallographic studies on analogous N-neopentylaniline derivatives provide valuable insights:

-

Steric Repulsion : The steric repulsion between the neopentyl group and the aromatic ring can narrow the C-N-C bond angle to approximately 113.6°, a deviation from the ideal sp³ hybridization angle.[1]

-

Bond Lengths : In the parent free base, the C-N bond length is approximately 1.42 Å.[1]

-

Torsional Strain : The staggered conformation of the neopentyl group's methyl substituents creates torsional strain, with a dihedral angle of about 54.3° between the C-N-C plane and the benzene ring.[1]

Caption: Structure of this compound.

Synthesis and Purification

The preparation of this compound is typically achieved through a two-step process involving nucleophilic substitution or reductive amination to form the free base, followed by salt formation with hydrochloric acid.[1] The choice of reagents and conditions is critical for maximizing yield and purity.

Synthetic Workflow

The general workflow involves the reaction of an aniline precursor with a neopentyl halide, purification of the resulting secondary amine, and subsequent conversion to its hydrochloride salt.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Nucleophilic Substitution

This protocol describes a common method for synthesizing the target compound. The causality behind using a polar aprotic solvent like DMF is to effectively solvate the cation of the base (e.g., K⁺) while leaving the carbonate anion relatively free to act as a base, promoting the nucleophilic attack of aniline. Reflux conditions provide the necessary activation energy for the reaction.

Materials:

-

Aniline

-

2,2-dimethylpropyl bromide (Neopentyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Hydrochloric acid (concentrated or as a solution in diethyl ether)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add aniline (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF.

-

Addition of Alkyl Halide : Slowly add 2,2-dimethylpropyl bromide (1.1 eq.) to the stirring mixture.

-

Reaction : Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup : After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x).

-

Washing : Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash is crucial to remove any unreacted acidic species.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2,2-dimethylpropyl)aniline free base.

-

Salt Formation : Dissolve the crude free base in a minimal amount of diethyl ether. Cool the solution in an ice bath and add a solution of HCl in diethyl ether (or concentrated HCl) dropwise with stirring until precipitation is complete.

-

Purification : Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold diethyl ether. For higher purity, recrystallize the hydrochloride salt from an ethanol/water mixture.[1]

-

Drying : Dry the purified crystals under vacuum to yield this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the structure and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide key structural information.[7]

Expected Spectral Signatures

The following table summarizes the anticipated signals in ¹H NMR and key absorption bands in IR spectroscopy for this compound.

| Technique | Signal/Peak | Interpretation |

| ¹H NMR | δ ~7.3-7.5 ppm (m, 5H) | Protons on the aromatic ring.[1] |

| δ ~9.0-10.0 ppm (br s, 2H) | Acidic proton on the positively charged nitrogen (N⁺H₂). | |

| δ ~3.0-3.2 ppm (s, 2H) | Methylene protons (-CH₂-) adjacent to the nitrogen. | |

| δ ~1.0-1.1 ppm (s, 9H) | Nine equivalent protons of the three methyl groups (-C(CH₃)₃). | |

| IR (cm⁻¹) | ~2400-2800 (broad) | N⁺-H stretching band, characteristic of a secondary amine salt. |

| ~1600, ~1500 | C=C stretching vibrations of the aromatic ring. | |

| ~750, ~690 | C-H out-of-plane bending for a monosubstituted benzene ring. |

Protocol for Spectroscopic Analysis

This protocol outlines the standard procedure for preparing and analyzing a sample. The choice of a deuterated solvent like DMSO-d₆ is important because it can dissolve the salt and its exchangeable N-H proton signal will be clearly visible.

Equipment:

-

NMR Spectrometer (400 MHz or higher)

-

FTIR Spectrometer

-

NMR tubes, vials, pipettes

Procedure:

-

NMR Sample Preparation : Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[8] Ensure the sample is fully dissolved.

-

NMR Data Acquisition : Acquire ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR include a spectral width of 0-12 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

IR Sample Preparation : Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide, or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

IR Data Acquisition : Record the IR spectrum over a wavenumber range of 4000-400 cm⁻¹.[8]

-

Data Interpretation : Correlate the observed signals and absorption bands with the expected chemical structure to confirm the compound's identity and assess its purity.[8]

Chemical Reactivity and Stability

The reactivity of this compound is centered around the aniline ring and the secondary ammonium group.

-

Oxidation : The free base form can be oxidized using agents like hydrogen peroxide or potassium permanganate to yield corresponding nitroso or nitro derivatives.[1] The electron-donating nature of the alkylamino group activates the aromatic ring towards oxidation.

-

Reduction : The aromatic ring is generally resistant to reduction under standard conditions. The secondary amine itself is already in a reduced state.

-

Substitution : The free base can undergo further nucleophilic substitution if desired. The aromatic ring is activated towards electrophilic aromatic substitution, with the -NHR group being an ortho-, para-director.

-

Stability and Handling : As an aniline derivative, the compound may be sensitive to air and light, potentially darkening over time.[9] Due to a lack of comprehensive toxicological data, it should be handled with appropriate personal protective equipment, avoiding skin contact and inhalation.[1] It is a stable crystalline solid under standard laboratory conditions.

Applications in Research and Drug Development

Aniline and its derivatives are foundational scaffolds in medicinal chemistry, serving as precursors for a vast array of therapeutic agents.[2][3] this compound is valuable both as a synthetic intermediate and as a compound for biological screening.

Role as a Synthetic Intermediate

The compound serves as a building block for more complex molecules.[1] The neopentyl group can be used to introduce steric bulk, which can modulate a molecule's pharmacological properties by influencing its binding to a biological target or by improving its metabolic stability. For instance, the 2-substituted aniline scaffold has been widely utilized in the development of potent anti-tumor agents, such as Mer/c-Met dual inhibitors.[10]

Applications in Biological Screening

The compound itself can be used in biological research to probe protein-ligand interactions and for enzyme inhibition studies.[1] Research has also explored its cytotoxic effects against cancer cell lines, highlighting its potential as a starting point for developing new chemotherapeutics.[1]

Caption: Role of the aniline scaffold in the development of various drug classes.

Conclusion

This compound is a valuable chemical entity characterized by the steric influence of its neopentyl group. Its synthesis is straightforward, and its structure can be unambiguously confirmed by standard spectroscopic methods. While its reactivity is typical of a secondary aniline derivative, the steric bulk offers unique opportunities for fine-tuning molecular properties in synthetic and medicinal chemistry. Its role as a building block for complex molecules and its potential in biological screening, particularly in oncology, underscore its importance for researchers in drug discovery and development. Further exploration of this and related sterically hindered anilines may lead to the development of novel therapeutics with enhanced efficacy and safety profiles.

References

-

This compound-None - Thoreauchem. [Link]

-

N-(2,2-dimethylpropyl)aniline | C11H17N | CID 571508 - PubChem. [Link]

-

Synthesis of c. 2-Butyl-3-chloro-N-(2,2-dimethylpropionyl)aniline - PrepChem.com. [Link]

-

Iron chloride (FeCl₃) - CAS Common Chemistry. [Link]

-

Can Aniline Be Used In Drug Development? - Knowledge - Bloom Tech. [Link]

-

N-(2-methylpropyl)aniline hydrochloride (C10H15N) - PubChemLite. [Link]

-

Making Aniline HCl - YouTube. [Link]

-

Does anyone have any literature or procedure for the preparation of aniline hydrochloride? - ResearchGate. [Link]

-

Preparation of N,N-dimethylaniline - PrepChem.com. [Link]

-

ferric chloride, 7705-08-0 - The Good Scents Company. [Link]

-

Cas 7705-08-0,Ferric chloride - LookChem. [Link]

-

Aniline hydrochloride - NIST WebBook. [Link]

-

NMR Spectroscopy in Drug and Natural Product Analysis | Request PDF - ResearchGate. [Link]

-

Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - MDPI. [Link]

-

Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC - NIH. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. echemi.com [echemi.com]

- 4. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound-None - Thoreauchem [thoreauchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ANILINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. mdpi.com [mdpi.com]

"CAS number 75351-09-6 physicochemical data"

An in-depth technical guide on the physicochemical properties of N-(2,2-dimethylpropyl)aniline hydrochloride (CAS 75351-09-6), designed for researchers, scientists, and professionals in drug development.

Abstract

This compound (CAS 75351-09-6) is a secondary amine salt with significant applications as a building block in organic and medicinal chemistry. This guide provides a comprehensive overview of its known physicochemical properties, synthesis, and role in the development of more complex molecules. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document also presents established experimental protocols for the determination of key physicochemical parameters such as melting point, boiling point, and pKa. Furthermore, it discusses the compound's structural characteristics, including the steric influence of the neopentyl group, and its potential applications, drawing comparisons with structurally related aniline derivatives. This guide is intended to serve as a foundational resource for scientists working with this compound, offering both available data and the methodologies to generate further characterization data.

Compound Identification and Structural Analysis

This compound is systematically named under IUPAC nomenclature and is recognized by the CAS registry number 75351-09-6.[1] It is also known by synonyms such as N-Neopentylaniline hydrochloride.[1] The molecule consists of an aniline core where the nitrogen atom is substituted with a 2,2-dimethylpropyl (neopentyl) group, and it is supplied as a hydrochloride salt.[1]

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 75351-09-6 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | N-Neopentylaniline hydrochloride, Benzenamine, N-(2,2-dimethylpropyl)-, hydrochloride | [1] |

| Molecular Formula | C₁₁H₁₈ClN | [1] |

| Molecular Weight | 199.72 g/mol | [1] |

| InChI Key | DYYXOOFYBWQONE-UHFFFAOYSA-N | [1] |

The neopentyl group is a significant structural feature, imposing considerable steric hindrance around the nitrogen atom. This steric bulk influences the molecule's reactivity and physical properties. For instance, in related N-neopentylaniline complexes, this steric hindrance leads to a distorted tetrahedral geometry around the nitrogen atom.[1] The C-N-C bond angle in the ammonium center is reported to be 113.6°, which is narrower than the typical sp³ hybridization angle, a result of steric repulsion between the neopentyl group and the aromatic ring.[1]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in drug development, affecting parameters such as solubility, absorption, and distribution. While specific experimental data for this compound is not extensively reported, we can infer some properties and compare them with the well-characterized parent compound, aniline hydrochloride.

Table 2: Physicochemical Data

| Property | Value for this compound (CAS 75351-09-6) | Comparative Value for Aniline hydrochloride (CAS 142-04-1) |

| Melting Point | Experimental data not readily available. | 196-202 °C[2] |

| Boiling Point | Experimental data not readily available. | 245 °C[2] |

| Solubility | Soluble in polar solvents such as water, methanol, and ethanol.[1] | Highly soluble in water (107 g/100ml at 20°C). |

| pKa | Experimental data not readily available. Theoretical estimation is required. | Not specified, but aniline has a pKa of 4.6. |

| XLogP3 (for free base) | 3.5 (Computed) | 0.9 (Experimental for aniline) |

The increased lipophilicity, as suggested by the computed XLogP3 of the free base N-(2,2-dimethylpropyl)aniline, is an expected consequence of the large alkyl substituent compared to the parent aniline.[3] This property is a critical determinant of a molecule's behavior in biological systems.

Experimental Methodologies for Physicochemical Characterization

For researchers requiring precise physicochemical data for this compound, the following established experimental protocols can be employed.

Melting Point Determination

The melting point provides a quick assessment of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the crystalline sample. Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Approximate Melting Point: Heat the block rapidly to obtain a rough estimate of the melting point. Allow the apparatus to cool.

-

Accurate Measurement: With a fresh sample, heat the block quickly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Caption: General Synthesis Workflow.

The compound can undergo various chemical reactions typical of secondary anilines, including oxidation of the amine, reduction of the aromatic ring, and electrophilic substitution on the benzene ring. [1]

Applications in Research and Drug Development

This compound serves primarily as a synthetic intermediate in medicinal chemistry. Aniline and its derivatives are crucial scaffolds for a wide range of pharmaceuticals. The N-alkylamino moiety is a common feature in drugs acting on various receptors.

Role as a Synthetic Intermediate

This compound is a valuable precursor for creating more elaborate molecules. Its structural features can be incorporated into drug candidates to modulate their pharmacological properties. For example, related N-alkylanilines are used in the synthesis of Ropinirole, a dopamine agonist used to treat Parkinson's disease and restless legs syndrome. [4][5]The specific steric and electronic properties conferred by the N-neopentyl group can be exploited to fine-tune ligand-receptor interactions.

Caption: Role as a Synthetic Intermediate.

Potential Biological Activity

While specific biological activity studies on this compound are limited, the N-alkylaniline scaffold is known to be metabolically active. The primary metabolic pathways for such compounds often involve N-dealkylation and N-oxidation, catalyzed by cytochrome P450 enzymes. [6]These metabolic transformations can lead to active or inactive metabolites, a critical consideration in drug design. The steric hindrance of the neopentyl group in this compound might influence its metabolic stability, potentially slowing the rate of N-dealkylation compared to less bulky N-alkyl groups.

Conclusion

References

-

This compound-None - Thoreauchem. (URL: [Link])

-

N-(2,2-dimethylpropyl)aniline | C11H17N | CID 571508 - PubChem. (URL: [Link])

- CN101891641A - Stable forms and preparation of key intermediates of ropinirole hydrochloride - Google P

- US20120253051A1 - Process for the preparation of ropinirole and salts thereof - Google P

-

Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PubMed Central. (URL: [Link])

- CN108440376B - Preparation method of ropinirole hydrochloride - Google P

-

Safety Data Sheet: Aniline hydrochloride - Carl ROTH. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. N-(2,2-dimethylpropyl)aniline | C11H17N | CID 571508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101891641A - Stable forms and preparation of key intermediates of ropinirole hydrochloride - Google Patents [patents.google.com]

- 5. US20120253051A1 - Process for the preparation of ropinirole and salts thereof - Google Patents [patents.google.com]

- 6. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Analysis of N-(2,2-dimethylpropyl)aniline Hydrochloride

Introduction

N-(2,2-dimethylpropyl)aniline hydrochloride, also known as N-neopentylaniline hydrochloride, is an organic salt that serves as a valuable intermediate in various synthetic applications. Its molecular structure, comprising a phenyl ring, a secondary amine center, and a sterically demanding neopentyl group, gives rise to a unique spectroscopic fingerprint. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into experimental design and data interpretation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: The "Why" Behind the Experiment

Proton NMR (¹H NMR) is typically the first spectroscopic experiment performed to confirm the identity of a synthesized compound. It provides a quantitative map of all unique proton environments. For this compound, ¹H NMR is crucial for verifying the presence and connectivity of the aromatic, methylene, and neopentyl protons. The choice of solvent is critical; deuterated solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are used as they are "invisible" in the ¹H NMR spectrum, preventing interference with the analyte signals. Adding a drop of D₂O can be a powerful diagnostic tool to identify exchangeable protons, such as the N-H proton, which will disappear from the spectrum upon exchange with deuterium.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Obtain a high-resolution spectrum with an adequate number of scans to ensure a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each peak.

Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show four distinct signals:

-

Aromatic Protons (C₆H₅): These protons will appear as a complex multiplet in the downfield region, typically between δ 7.2-7.5 ppm . The electron-withdrawing effect of the protonated amino group deshields these protons, shifting them downfield.

-

Methylene Protons (-CH₂-N): The two protons on the carbon adjacent to the nitrogen will appear as a singlet around δ 3.1-3.3 ppm . The signal may be broadened due to the influence of the quadrupolar ¹⁴N nucleus and exchange with the N-H proton.

-

Neopentyl Methyl Protons (-C(CH₃)₃): This group gives rise to a very characteristic sharp singlet at approximately δ 1.0-1.1 ppm , integrating to nine protons. The magnetic equivalence of the three methyl groups results in a single, intense signal.

-

Ammonium Proton (-NH₂⁺-): The proton on the nitrogen is exchangeable, and its signal is often broad and can appear over a wide chemical shift range (typically δ 5-8 ppm), depending on the solvent, concentration, and temperature.[1] Its identity can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the N-H signal will disappear.

Data Presentation: ¹H NMR

| Proton Assignment | Chemical Shift (δ, ppm) (Approx.) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet | 5H |

| Ammonium (NH₂⁺) | Variable (e.g., 5-8) | Broad Singlet | 2H |

| Methylene (CH₂) | 3.1 - 3.3 | Singlet | 2H |

| Methyl (C(CH₃)₃) | 1.0 - 1.1 | Singlet | 9H |

Visualization: ¹H NMR Experimental Workflow

Caption: Workflow for FT-IR Spectroscopic Analysis via ATR.

Part 3: Mass Spectrometry (MS)

Expertise & Experience: The "Why" Behind the Experiment

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. [2]It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, a "soft" ionization technique like Electrospray Ionization (ESI) is ideal. [3][4]In the ESI source, the hydrochloride salt will dissociate, and the free amine (N-(2,2-dimethylpropyl)aniline, C₁₁H₁₇N) will be ionized, typically by protonation, to form the [M+H]⁺ ion.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a solvent like methanol or acetonitrile. [3]A small amount of formic acid (0.1%) can be added to the solvent to facilitate protonation and enhance the [M+H]⁺ signal. [5]2. Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode over a suitable m/z range (e.g., m/z 50-500).

-

Tandem MS (MS/MS): For structural confirmation, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Spectral Interpretation

The mass spectrum provides the molecular weight of the free amine, N-(2,2-dimethylpropyl)aniline.

-

Molecular Formula (Free Amine): C₁₁H₁₇N

-

Molecular Weight (Monoisotopic): 163.136 g/mol [6]* Nitrogen Rule: As the molecule contains one nitrogen atom (an odd number), its nominal molecular weight is an odd number (163), which is a useful diagnostic check. [7]* Parent Ion: In positive mode ESI-MS, the base peak will be the protonated molecule, [M+H]⁺, at m/z 164.144 .

-

Fragmentation Pattern (from MS/MS of m/z 164):

-

Alpha-Cleavage: This is a dominant fragmentation pathway for amines. The C-C bond adjacent to the nitrogen breaks. The most favorable alpha-cleavage involves the loss of the largest radical. In this case, loss of a tert-butyl radical (•C(CH₃)₃, mass 57) from the parent ion would lead to a fragment at m/z 107 .

-

Loss of Neopentyl Group: Cleavage of the CH₂-N bond can lead to the formation of the anilinium ion at m/z 93 .

-

Loss of Benzene: Fragmentation can also result in the loss of a neutral benzene molecule (C₆H₆, mass 78) from the parent ion, resulting in a fragment at m/z 86 .

-

Aromatic Fragmentation: The phenyl cation at m/z 77 is a common fragment in the mass spectra of aromatic compounds. [8] Data Presentation: Mass Spectrometry

-

| m/z (Approx.) | Ion Identity | Fragmentation Pathway |

| 164 | [M+H]⁺ | Protonated Molecule (Parent Ion) |

| 107 | [M+H - C₄H₉]⁺ | Alpha-cleavage: Loss of tert-butyl radical |

| 93 | [C₆H₅NH₂]⁺ | Loss of neopentyl group |

| 86 | [M+H - C₆H₆]⁺ | Loss of neutral benzene |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Visualization: Mass Spectrometry Workflow

Caption: Workflow for ESI-MS and Tandem MS (MS/MS) Analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a clear and unambiguous confirmation of its molecular structure. ¹H and ¹³C NMR spectroscopy precisely map the proton and carbon frameworks, respectively, highlighting the characteristic signals of the aromatic, methylene, and neopentyl moieties. FT-IR spectroscopy serves as a rapid and definitive tool for identifying the key functional groups, with the broad N-H stretch of the secondary ammonium salt being a particularly telling feature. Finally, ESI-mass spectrometry confirms the molecular weight of the corresponding free amine and provides further structural detail through predictable fragmentation pathways like alpha-cleavage. The synergistic application of these three core spectroscopic techniques forms a self-validating system, ensuring the scientific integrity required for advanced research and development applications.

References

-

Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]

-

Marion, L., & Edwards, O. E. (1947). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Research, 25b(1), 1-8. [Link]

-

ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. [Link]

-

Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

-

Chenon, B., & Sandorfy, C. (1958). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 36(8), 1181-1193. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012). [Link]

-

Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.). [Link]

-

ResearchGate. (n.d.). ESI response of aniline and 4-aminopyridine in presence of different, pH-modifying electrolytes. [Link]

-

ResearchGate. (n.d.). LC-ESI-MS/MS analysis of various Aniline-Me derivatization monosaccharides separated using RP-C18 chromatography. [Link]

-

SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for d3dt04388f1. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

ResearchGate. (n.d.). The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d 6. [Link]

-

ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. [Link]

-

PubMed. (2015). Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues. [Link]

-

Chemistry LibreTexts. (2021, October 24). 2.5: Carbon-13 NMR Spectroscopy. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

-

Oregon State University, Department of Chemistry. (n.d.). 1H NMR Chemical Shift. [Link]

-

PubChem. (n.d.). N-(2,2-dimethylpropyl)aniline. [Link]

-

PubChemLite. (n.d.). N-(2-methylpropyl)aniline hydrochloride (C10H15N). [Link]

-

Millersville University. (n.d.). IR Absorption Table. [Link]

-

University of Calgary. (n.d.). IR Chart. [Link]

-

Chemistry Stack Exchange. (2020, October 1). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?[Link]

-

ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. [Link]

-

University of Alabama at Birmingham. (2012, February 3). Ion fragmentation of small molecules in mass spectrometry. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b). [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uab.edu [uab.edu]

- 6. N-(2,2-dimethylpropyl)aniline | C11H17N | CID 571508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of N-neopentylaniline hydrochloride

Introduction

N-neopentylaniline hydrochloride is a substituted aniline derivative that serves as a valuable intermediate in organic synthesis and pharmaceutical research. As with any high-purity chemical reagent, understanding its stability profile is paramount to ensuring the integrity of experimental results and the safety of laboratory personnel. This guide provides a comprehensive overview of the factors influencing the stability of N-neopentylaniline hydrochloride, outlines potential degradation pathways, and offers detailed protocols for its proper storage, handling, and stability assessment. The insights herein are curated for researchers, chemists, and drug development professionals who utilize aniline derivatives in their work.

Chemical Profile of N-neopentylaniline hydrochloride

While specific experimental data for N-neopentylaniline hydrochloride is not extensively published, its chemical behavior can be reliably inferred from its structure and the well-documented properties of analogous compounds like aniline hydrochloride and other N-alkylanilines.

-

Chemical Structure:

-

Molecular Formula: C₁₁H₁₈ClN

-

Appearance: Expected to be a white to off-white or grayish crystalline solid, similar to aniline hydrochloride.[1] Discoloration upon storage may indicate degradation.

-

Solubility: Likely soluble in water, with potential solubility in alcohols.[2][3]

-

Hygroscopicity: As a salt, it is expected to be hygroscopic and should be protected from moisture.[3]

Factors Influencing Stability

The stability of N-neopentylaniline hydrochloride is contingent on several environmental factors. Exposure to these conditions can initiate degradation, compromising the purity and efficacy of the compound.

-

Air and Oxidation: Anilines are susceptible to oxidation, which is often accelerated by exposure to air. This can lead to the formation of colored impurities.[4] The hydrochloride salt form generally offers greater stability against oxidation compared to the free base, but it is not entirely immune.

-

Light: Exposure to light, particularly UV radiation, can cause aniline compounds to darken and degrade.[3][4] This photodegradation can involve complex free-radical mechanisms.

-

Moisture: N-neopentylaniline hydrochloride is expected to be hygroscopic.[3] Absorbed moisture can not only affect the physical state of the material but may also facilitate hydrolytic degradation, although aniline hydrochlorides are generally more stable in this regard than esters or amides.

-

Temperature: Elevated temperatures can accelerate the rate of all chemical degradation processes. For aniline hydrochloride, storage below 30°C is recommended.[2][3]

-

Incompatible Materials: Strong oxidizing agents are incompatible with aniline hydrochloride and can cause vigorous or explosive reactions.[2][3] Contact with strong bases will deprotonate the anilinium ion to the free aniline base, which is generally less stable and more susceptible to oxidation.

Potential Degradation Pathways

Based on the chemistry of N-alkylanilines, two primary degradation pathways for N-neopentylaniline hydrochloride under stress conditions are oxidation and N-dealkylation.

Caption: Plausible degradation pathways for N-neopentylaniline.

-

Oxidation: The tertiary amine nitrogen is susceptible to oxidation, which can lead to the formation of an N-oxide derivative. These and other oxidative processes can result in the formation of highly colored conjugated species, such as quinone-imines, which would explain the characteristic darkening of anilines upon degradation.[5][6]

-

N-Dealkylation: Under certain conditions, such as in the presence of acid and heat, the bond between the nitrogen and the neopentyl group can be cleaved. This would result in the formation of aniline and a neopentyl cation, which would likely react further.[6]

Recommended Storage and Handling Protocols

To maintain the integrity of N-neopentylaniline hydrochloride, the following storage and handling procedures are recommended:

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place, preferably below 30°C.[2][3] | Minimizes the rate of thermal degradation. |

| Atmosphere | Keep container tightly closed.[7] Consider storage under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture and oxygen, mitigating hygroscopicity and oxidation.[3][4] |

| Light | Store in an opaque or amber container.[3] | Protects the compound from photodegradation. |

| Location | Store in a well-ventilated area away from incompatible materials, particularly strong oxidizing agents.[2][3] | Ensures safety and prevents accidental reactive encounters. |

Handling Procedures

-

Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[7][8]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]

-

Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[7]

-

Prevent the generation of dust during handling.

-

Wash hands thoroughly after handling the material.

Methodology for Stability Assessment: A Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a compound and for developing a stability-indicating analytical method.[9] The goal is to induce degradation to an extent of approximately 5-20%.[10]

Experimental Workflow for Forced Degradation

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol

-

Preparation of Stock Solution: Prepare a stock solution of N-neopentylaniline hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Application of Stress Conditions: [11]

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for a specified period (e.g., 24, 48 hours). Withdraw samples at appropriate time points, cool, and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for a specified period. Withdraw samples, cool, and neutralize with an equivalent amount of 0.1 M HCl.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified period.

-

Thermal Degradation: Store a known quantity of the solid compound in an oven at 80°C. At specified time points, withdraw a sample, allow it to cool, and prepare a solution for analysis.

-

Photolytic Degradation: Expose a solution of the compound, as well as the solid material, to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis (Stability-Indicating HPLC-UV Method): A reverse-phase HPLC method is typically suitable for separating the parent compound from its degradation products.

HPLC Parameter Suggested Conditions Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile Gradient Start with a suitable ratio (e.g., 70% A, 30% B), then ramp up the concentration of B to elute more non-polar degradation products. Flow Rate 1.0 mL/min Column Temp. 30°C Detection UV at an appropriate wavelength (e.g., 254 nm) Injection Vol. 10 µL

Data Interpretation and Reporting

The chromatograms from the stressed samples should be compared to that of the control (unstressed) sample.

-

Peak Purity: A photodiode array (PDA) detector can be used to assess the peak purity of the parent compound, ensuring that no degradation products are co-eluting.

-

Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial concentration.

-

Identification of Degradants: Significant degradation products can be further characterized using techniques like LC-MS to elucidate their structures.[12][13]

Conclusion

N-neopentylaniline hydrochloride, like other aniline derivatives, is susceptible to degradation from environmental factors such as air, light, moisture, and heat. Proper storage in a cool, dry, dark place, preferably under an inert atmosphere, is crucial for maintaining its purity and stability.[2][3] Forced degradation studies are a powerful tool to understand its intrinsic stability and to develop validated analytical methods for its quality control.[9] By adhering to the guidelines presented in this document, researchers and scientists can ensure the reliability of their work and the safe handling of this important chemical intermediate.

References

- Oreate AI Blog. (2025, December 4). Aniline Hydrochloride Acid or Base.

- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.

- Fisher Scientific. (n.d.).

- Guidechem. (n.d.). Aniline hydrochloride 142-04-1 wiki.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Aniline Hydrochloride: Chemical Structure, Synthesis, and Market Trends.

- ChemicalBook. (2025, August 20). Aniline hydrochloride | 142-04-1.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6115, Aniline.

- Fisher Scientific. (2012, April 30).

- Sigma-Aldrich. (2025, November 6).

- BioProcess International. (n.d.).

- MedCrave online. (2016, December 14).

- ResolveMass. (2025, November 5).

- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.

- Ing. Petr Švec - PENTA s.r.o. (2024, November 28).

- BenchChem. (n.d.). N,N-dimethylaniline hydrochloride | 5882-44-0.

- PubMed. (n.d.). Pathways and kinetics of deslorelin degradation in an airway epithelial cell line (Calu-1).

- ScienceLab.com. (2005, October 9).

- Loba Chemie. (2018, July 13). N-METHYLANILINE 98% MSDS | CAS 100-61-8 MSDS.

- New Jersey Department of Health. (2010, April). Hazardous Substance Fact Sheet: Dimethylaniline.

- BenchChem. (n.d.). Stability issues of N-Nonylaniline under acidic conditions.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 949, N,N-Dimethylaniline.

- Carl ROTH. (n.d.).

- PubMed. (2022, August 25).

- PubMed. (n.d.). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics.

- MDPI. (2024, March 29).

Sources

- 1. Aniline Hydrochloride Acid or Base - Oreate AI Blog [oreateai.com]

- 2. guidechem.com [guidechem.com]

- 3. Aniline hydrochloride | 142-04-1 [chemicalbook.com]

- 4. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. ijrpp.com [ijrpp.com]

- 12. Pathways and kinetics of deslorelin degradation in an airway epithelial cell line (Calu-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Degradation of anthranilic diamide insecticide tetrachlorantraniliprole in water: Kinetics, degradation pathways, product identification and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Structure and Conformation of N-(2,2-dimethylpropyl)aniline Hydrochloride

Abstract: N-(2,2-dimethylpropyl)aniline hydrochloride is an organic salt featuring a sterically demanding neopentyl group attached to an aniline core. This substitution pattern introduces significant steric hindrance, which fundamentally dictates the molecule's three-dimensional structure and conformational dynamics. Understanding this architecture is critical for its application as a building block in organic synthesis and for professionals in drug development who leverage sterically hindered amines to modulate molecular properties. This guide provides a comprehensive analysis of the molecule's structure, synthesizing insights from theoretical principles, computational modeling, and established experimental techniques. We delve into the causality behind selecting methods such as Single-Crystal X-ray Diffraction (SCXRD) for solid-state analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state dynamics, providing field-proven protocols for each. The result is a coherent, multi-faceted model of the title compound's molecular conformation.

Section 1: Introduction to this compound

Chemical Identity and Nomenclature

This compound is a secondary ammonium salt. Its structure is characterized by a benzene ring where the amino group is N-substituted with a 2,2-dimethylpropyl (neopentyl) group.[1] The protonation of the nitrogen atom by hydrochloric acid results in the chloride salt.

| Identifier | Value |

| IUPAC Name | N-(2,2-dimethylpropyl)anilinium chloride |

| Synonyms | N-Neopentylaniline hydrochloride; Benzenamine, N-(2,2-dimethylpropyl)-, hydrochloride[1] |

| CAS Number | 75351-09-6[1] |

| Molecular Formula | C₁₁H₁₈ClN[1] |

| Molecular Weight | 199.72 g/mol [1] |

Synthesis Overview

The synthesis of this compound is straightforward, typically achieved via the N-alkylation of aniline.[2][3][4] The common route involves the reaction of aniline with 2,2-dimethylpropyl chloride (neopentyl chloride) in the presence of a suitable base to neutralize the hydrogen chloride byproduct. The resulting free base, N-(2,2-dimethylpropyl)aniline, is then treated with hydrochloric acid to precipitate the hydrochloride salt.[1]

The Central Conformational Question: Steric Hindrance

The core of this molecule's structural chemistry lies in the conflict between the electronic preferences of the aniline system and the immense steric bulk of the neopentyl group.[5][6] The neopentyl group, with its quaternary carbon adjacent to the nitrogen, creates a significant steric shield. In the hydrochloride form, the nitrogen atom adopts a tetrahedral geometry. This arrangement forces a specific spatial orientation of the bulky alkyl group relative to the planar phenyl ring to minimize van der Waals repulsion. The primary conformational variable is the rotation around the C(aryl)-N bond, which is severely restricted by the neopentyl substituent.[7][8]

Section 2: Theoretical and Computational Analysis of Conformation

Fundamental Principles: Steric Dominance

In N-alkylanilines, the conformation is a balance between the electronic effect, which favors co-planarity of the nitrogen lone pair (or N-H bond in the cation) with the phenyl ring to maximize resonance, and steric effects, which arise from repulsion between the N-substituents and the ortho-hydrogens of the phenyl ring.[9] For this compound, the steric demands of the neopentyl group are the dominant factor.[7] This steric repulsion forces the C(aryl)-N-C(alkyl) plane to twist significantly away from the plane of the benzene ring, resulting in a highly non-planar ground-state conformation.

Computational Methodology: Density Functional Theory (DFT)

Causality: To quantitatively predict the molecule's geometry and conformational energy landscape, Density Functional Theory (DFT) is the computational method of choice.[10] It offers an excellent balance of computational cost and accuracy for organic molecules of this size, reliably modeling both steric and electronic effects that govern molecular structure.[11] Newer machine learning-enhanced computational techniques are also emerging, promising even faster and highly accurate predictions of molecular properties.[12]

Protocol: DFT-Based Conformational Analysis

-

Initial Structure Generation: Build a 3D model of N-(2,2-dimethylpropyl)anilinium cation using molecular modeling software.

-

Conformational Search: Perform a systematic rotational scan around the C(aryl)-N bond (the key dihedral angle) in 10° increments to identify potential energy minima.

-

Geometry Optimization: For each identified minimum, perform a full geometry optimization using a functional like B3LYP with a basis set such as 6-31G(d). This allows all bond lengths, angles, and dihedrals to relax to their lowest energy state.

-

Frequency Calculation: Perform a frequency calculation on the optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data.

-

Analysis: Extract key structural parameters (bond lengths, angles, dihedral angles) from the final optimized structure.

Caption: A typical workflow for determining molecular conformation using DFT.

Predicted Structural Parameters

Computational studies on analogous sterically hindered anilines provide expected values for key geometric parameters.[1][10] The most critical parameter is the dihedral angle defining the twist between the phenyl ring and the N-alkyl substituent.

| Parameter | Predicted Value (Based on Analogues) | Significance |

| C(aryl)-N Bond Length | ~1.42 Å | Standard length for a single bond between sp² carbon and sp³ nitrogen.[1] |

| C(aryl)-N-C(alkyl) Bond Angle | ~113-115° | Likely compressed from the ideal tetrahedral angle due to steric repulsion between the phenyl and neopentyl groups.[1] |

| Phenyl-N-C-C Dihedral Angle | ~50-70° | A large dihedral angle is expected, indicating significant twisting to alleviate steric strain. A value of 54.3° has been noted for the parent free base.[1] |

Section 3: Experimental Determination of Molecular Structure

Solid-State Analysis: Single-Crystal X-ray Diffraction (SCXRD)

Causality: SCXRD is the definitive, gold-standard technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[13][14] It provides unambiguous measurements of bond lengths, bond angles, and torsional angles, offering a static, solid-state picture of the molecule's preferred conformation.[15] For aniline derivatives, this method is crucial for understanding packing forces and intermolecular interactions.[13][16][17]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth (Rate-Limiting Step): Dissolve this compound in a suitable solvent (e.g., ethanol, isopropanol). Allow for slow evaporation of the solvent at a constant temperature. The formation of high-quality, single crystals is essential.

-

Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head. The crystal is typically flash-cooled to ~100 K to minimize thermal vibrations and radiation damage.[13]

-

Data Collection: Place the mounted crystal in a monochromatic X-ray beam. The crystal is rotated, and the resulting diffraction pattern (a series of spots) is recorded by a detector.[14][15]

-

Data Processing: The positions and intensities of the diffraction spots are indexed to determine the unit cell parameters and crystal system.

-

Structure Solution and Refinement: The phases of the diffracted X-rays are determined (the "phase problem"), and an initial electron density map is generated. An atomic model is built into this map and refined against the experimental data to yield the final, high-resolution molecular structure.

Sources

- 1. benchchem.com [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]